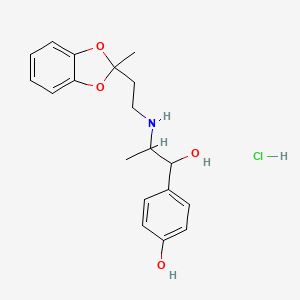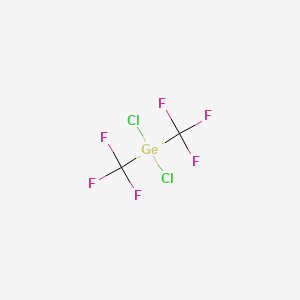![molecular formula C18H31ClN2O B14646477 1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride CAS No. 53421-25-3](/img/structure/B14646477.png)
1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride is a quaternary ammonium compound with a pyridinium core. This compound is known for its surfactant properties and is used in various industrial and research applications. The presence of a long dodecanoyl chain attached to the pyridinium ring enhances its amphiphilic nature, making it useful in formulations requiring surface-active agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride typically involves the quaternization of pyridine with a dodecanoylamino methylating agent. One common method is to react pyridine with dodecanoyl chloride in the presence of a base, followed by methylation using a methylating agent such as methyl iodide or dimethyl sulfate. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The pyridinium ring can participate in redox reactions, altering its electronic properties.
Hydrolysis: The amide bond in the dodecanoyl chain can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridinium species.
Wissenschaftliche Forschungsanwendungen
1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture studies to investigate membrane interactions and permeability.
Medicine: Potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and other surface-active agents.
Wirkmechanismus
The mechanism of action of 1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride involves its interaction with biological membranes. The amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and affecting cellular processes. The pyridinium core can interact with various molecular targets, influencing pathways related to cell signaling and transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylpyridinium chloride: Lacks the dodecanoyl chain, making it less amphiphilic.
N-Methylpyridinium chloride: Similar structure but different functional groups attached to the pyridinium ring.
Uniqueness
1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride is unique due to its long dodecanoyl chain, which imparts significant amphiphilic properties. This makes it particularly useful in applications requiring surface activity and membrane interactions, distinguishing it from other pyridinium compounds.
Eigenschaften
CAS-Nummer |
53421-25-3 |
|---|---|
Molekularformel |
C18H31ClN2O |
Molekulargewicht |
326.9 g/mol |
IUPAC-Name |
N-(pyridin-1-ium-1-ylmethyl)dodecanamide;chloride |
InChI |
InChI=1S/C18H30N2O.ClH/c1-2-3-4-5-6-7-8-9-11-14-18(21)19-17-20-15-12-10-13-16-20;/h10,12-13,15-16H,2-9,11,14,17H2,1H3;1H |
InChI-Schlüssel |
BBLYJFOKCDKBAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC[N+]1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


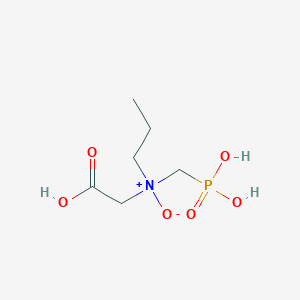

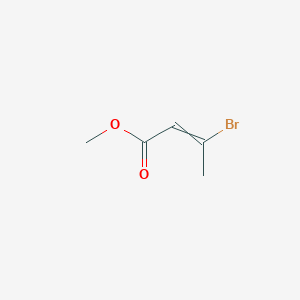
methanone](/img/structure/B14646401.png)
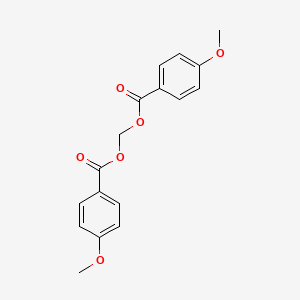

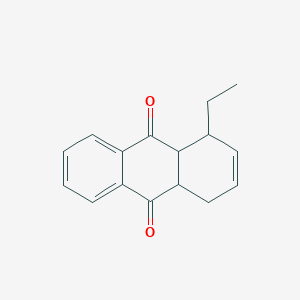

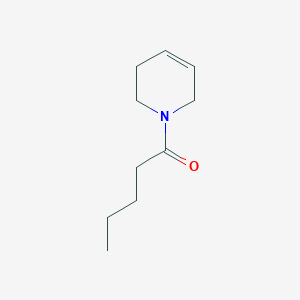
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14646455.png)

![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris[tris(2-methylpropyl)stannane]](/img/structure/B14646468.png)
